molecular formula C21H27N5O B5988250 2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

Cat. No.: B5988250
M. Wt: 365.5 g/mol
InChI Key: QHJRTHZNHBLZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperazine and ethanol groups. Common reagents used in these reactions include various alkylating agents, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is also common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol has several scientific research applications:

Properties

IUPAC Name

2-[4-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)20-17(3)21-22-16(2)14-19(26(21)23-20)25-10-8-24(9-11-25)12-13-27/h4-7,14,27H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJRTHZNHBLZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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